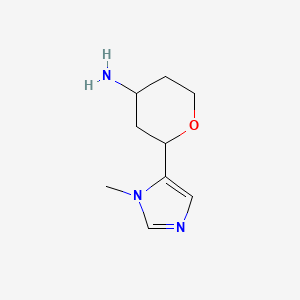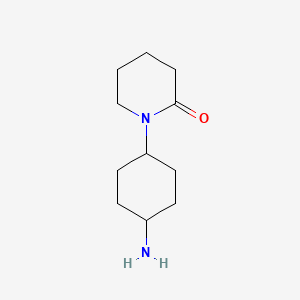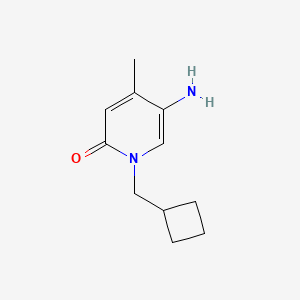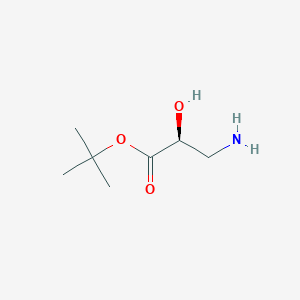
tert-Butyl (2S)-3-amino-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S)-3-amino-2-hydroxypropanoate is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-3-amino-2-hydroxypropanoate typically involves the esterification of (2S)-3-amino-2-hydroxypropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2S)-3-amino-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of tert-Butyl (2S)-3-amino-2-oxopropanoate.
Reduction: Formation of tert-Butyl (2S)-3-amino-2-hydroxypropylamine.
Substitution: Formation of tert-Butyl (2S)-3-chloro-2-hydroxypropanoate.
Applications De Recherche Scientifique
tert-Butyl (2S)-3-amino-2-hydroxypropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (2S)-3-amino-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2S)-2-aminobutyrate
- tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate
Uniqueness
tert-Butyl (2S)-3-amino-2-hydroxypropanoate is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. The tert-butyl ester group also provides steric hindrance, which can influence the compound’s reactivity and stability .
Propriétés
Formule moléculaire |
C7H15NO3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
tert-butyl (2S)-3-amino-2-hydroxypropanoate |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(9)4-8/h5,9H,4,8H2,1-3H3/t5-/m0/s1 |
Clé InChI |
IYRULVWLVRRRIS-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CN)O |
SMILES canonique |
CC(C)(C)OC(=O)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




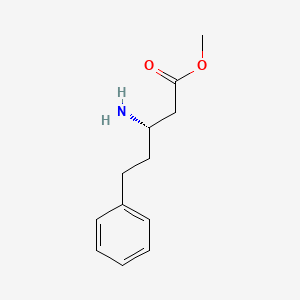
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)
![2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B15273476.png)
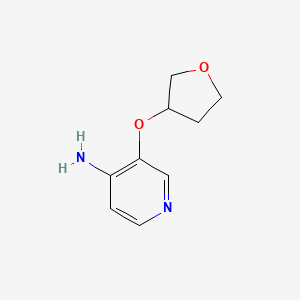

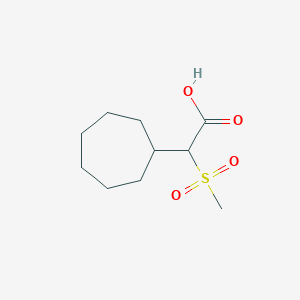
amine](/img/structure/B15273507.png)
